

physical and chemical properties of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B1317246

[Get Quote](#)

An In-Depth Technical Guide to **2-(Trifluoromethyl)benzo[d]oxazole**: Properties, Synthesis, and Applications

Introduction

2-(Trifluoromethyl)benzo[d]oxazole is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications. The molecule's unique structure, which combines the privileged benzoxazole core with a trifluoromethyl group, imparts a range of desirable characteristics. The benzoxazole moiety is a bioisostere of natural nucleic acid bases, enabling it to interact with a wide array of biological targets, while the trifluoromethyl (CF_3) group is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.^[1] This strategic combination makes **2-(trifluoromethyl)benzo[d]oxazole** a valuable building block for the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

The foundational structure of **2-(Trifluoromethyl)benzo[d]oxazole** consists of a benzene ring fused to an oxazole ring, with a trifluoromethyl group attached at the 2-position of the oxazole moiety. This arrangement dictates its physical and chemical behavior.

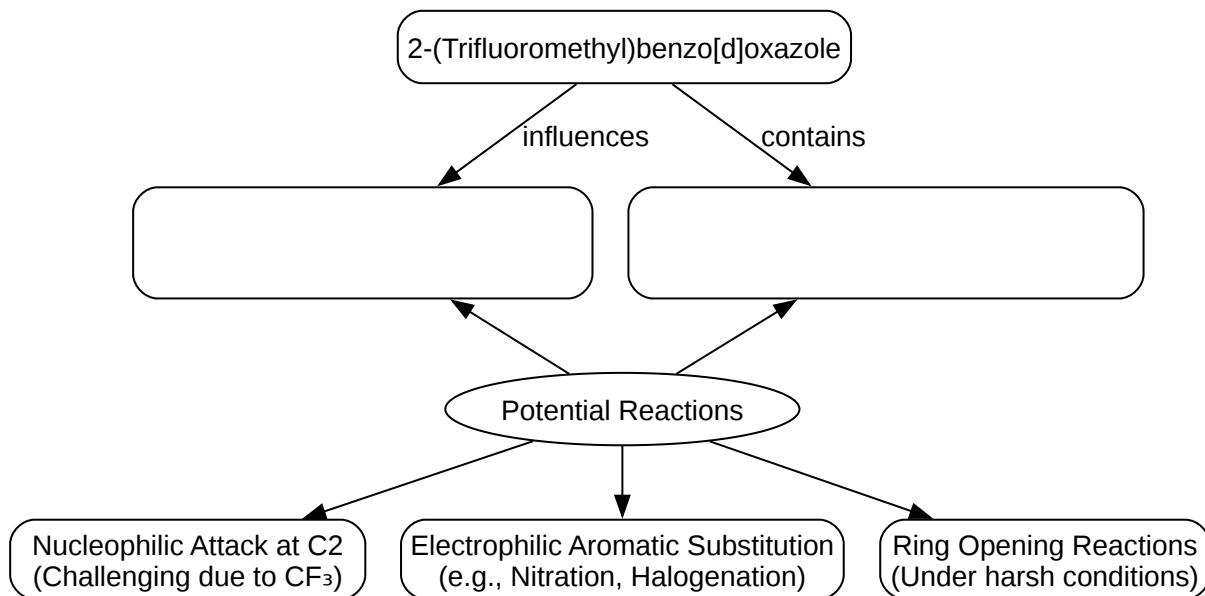
Caption: Molecular structure of **2-(Trifluoromethyl)benzo[d]oxazole**.

The physicochemical properties of this compound are summarized in the table below. The high electronegativity of the trifluoromethyl group significantly influences the molecule's electron distribution, polarity, and intermolecular interactions.

Property	Value	Source
Molecular Formula	C ₈ H ₄ F ₃ NO	[2]
Molecular Weight	187.12 g/mol	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Boiling Point	147.7 ± 40.0 °C at 760 mmHg	[2]
Flash Point	43.1 ± 27.3 °C	[2]
LogP	2.84	[2]
Vapor Pressure	5.5 ± 0.3 mmHg at 25°C	[2]
Refractive Index	1.505	[2]
Appearance	Liquid	[3]

Stability and Storage: For long-term integrity, **2-(Trifluoromethyl)benzo[d]oxazole** should be stored in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[\[4\]](#)

Spectroscopic Profile

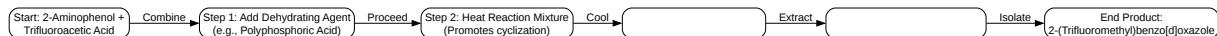

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-(Trifluoromethyl)benzo[d]oxazole**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzo portion of the molecule. These protons will likely appear in the downfield region, typically between 7.3 and 7.8 ppm, with complex splitting patterns due to spin-spin coupling.[\[1\]](#)

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the C=N bond in the oxazole ring is typically found in the 160-165 ppm range.[1] The trifluoromethyl carbon itself will appear as a quartet due to C-F coupling, and the carbon atom to which it is attached (C2) will also be influenced by this coupling. Aromatic carbons will resonate at their characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include C=N stretching vibrations for the oxazole ring, C-O stretching, strong C-F stretching bands from the trifluoromethyl group, and aromatic C-H stretching and bending vibrations.[5][6]
- Mass Spectrometry: In mass spectrometry, the molecular ion peak (M^+) is expected at an m/z of approximately 187.02.[2] Common fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the oxazole ring.[1]

Chemical Properties and Reactivity

The reactivity of **2-(Trifluoromethyl)benzo[d]oxazole** is largely governed by the interplay between the electron-rich benzoxazole system and the strongly electron-withdrawing trifluoromethyl group.


[Click to download full resolution via product page](#)

Caption: Reactivity profile of **2-(Trifluoromethyl)benzo[d]oxazole**.

The CF_3 group significantly decreases the electron density of the heterocyclic ring, making the C2 carbon less susceptible to nucleophilic attack compared to other 2-substituted benzoxazoles. However, this electron deficiency can activate the aromatic ring towards certain substitution reactions. The compound can participate in various chemical transformations, serving as a versatile intermediate. For instance, related 2-chlorobenzoxazoles undergo substitution reactions with nucleophiles like amines and thiols.^[7]

Synthesis and Experimental Protocols

Several synthetic routes to 2-(trifluoromethyl)benzoxazoles have been developed. A common and efficient method involves the one-pot condensation of a 2-aminophenol with trifluoroacetic acid or an in situ generated trifluoroacetonitrile.^{[1][8][9]}

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Trifluoromethyl)benzo[d]oxazole**.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example based on established methodologies for synthesizing 2-substituted benzoxazoles.^{[1][8]}

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq) and a suitable solvent such as toluene or xylene.
- Reagent Addition: Add trifluoroacetic acid (1.1-1.5 eq) to the mixture. Subsequently, add a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization.
- Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using thin-layer

chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-water or a saturated sodium bicarbonate solution to neutralize the acid.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2-(Trifluoromethyl)benzo[d]oxazole**.

Applications in Research and Drug Development

The unique properties of **2-(Trifluoromethyl)benzo[d]oxazole** make it a highly valuable scaffold in several areas of chemical science.

- Medicinal Chemistry: The benzoxazole core is considered a "privileged structure" capable of binding to multiple biological targets.^[1] Derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant effects.^{[10][11]} The incorporation of the CF₃ group often enhances these activities. For example, benzoxazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy and as modulators of various receptors.^[12]
- Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this compound are relevant to the development of new herbicides and pesticides.
- Materials Science: The thermal stability and specific electronic properties conferred by the fluorinated benzoxazole structure make it a candidate for the synthesis of advanced materials, such as polymers with high thermal resistance or specialized optical properties.^[7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-(Trifluoromethyl)benzo[d]oxazole** should always be consulted, general precautions for related compounds apply.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[4\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[\[4\]](#)
- Fire Safety: The compound is combustible.[\[4\]](#) Use appropriate fire extinguishers suitable for chemical fires.

Conclusion

2-(Trifluoromethyl)benzo[d]oxazole is a versatile and powerful building block for chemists and pharmacologists. Its physical properties, driven by the trifluoromethyl group, offer advantages in lipophilicity and stability, while the benzoxazole core provides a proven scaffold for biological activity. A firm understanding of its synthesis, reactivity, and spectroscopic characteristics enables researchers to effectively utilize this compound in the design and creation of novel molecules with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-(trifluoromethyl)benzoxazole | 175785-41-8 | Benchchem [benchchem.com]
- 2. 2-(Trifluoromethyl)benzo[d]oxazole | CAS#:2008-04-0 | Chemsoc [chemsoc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoi Spektroskopii [zhps.ejournal.by]
- 6. Molecular structure, IR spectra of 2-mercaptopbenzothiazole and 2-mercaptopbenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole (EVT-13150661) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF₃CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Trifluoromethyl)benzo[d]oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317246#physical-and-chemical-properties-of-2-trifluoromethyl-benzo-d-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com